An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
Introduction: Unveiling a Scaffold of Neurological Promise
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a piperidine ring fused with a γ-butyrolactone through a spiro carbon atom. This rigid, three-dimensional architecture is of significant interest in medicinal chemistry. While detailed public research on this specific isomer is limited, the broader class of oxa-azaspiro[4.5]decane derivatives has emerged as a promising scaffold for targeting key neurological receptors. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, its inferred biological context based on closely related analogs, and detailed experimental protocols for its characterization.
The structural rigidity of the spirocyclic system limits conformational flexibility, which can lead to higher receptor affinity and selectivity. Notably, derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively investigated as potent and selective muscarinic M1 receptor agonists for the symptomatic treatment of Alzheimer's disease and as sigma-1 receptor ligands, which are implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][2][3][4][5] This guide will, therefore, explore 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride within these promising therapeutic contexts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride are summarized in the table below. It is important to note that multiple CAS numbers have been associated with this compound in various chemical databases; 4427-25-2 is the most frequently cited for the free base, while 1314965-08-6 is also used for the hydrochloride salt.[6]
| Property | Value | Source(s) |
| IUPAC Name | 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride | N/A |
| CAS Number | 4427-25-2 (free base); 1314965-08-6 (HCl salt) | [7] |
| Molecular Formula | C₈H₁₄ClNO₂ | [6] |
| Molecular Weight | 191.66 g/mol | N/A |
| Appearance | White to off-white solid (inferred from related compounds) | [8] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | N/A |
| Storage | Store at 2-8°C, protected from light and moisture | [7] |
Synthesis and Purification
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic route starting from 4-piperidone.
Caption: Proposed synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization.
-
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
To a solution of 4-piperidone hydrochloride (1 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and cool to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
-
Step 2: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-4-piperidone (1 eq) in THF and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude α,β-unsaturated ester, which can be purified by column chromatography.
-
-
Step 3: Synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
In a solution of sodium ethoxide (prepared from sodium and excess ethanol), add ethylene glycol (1.5 eq).
-
To this solution, add the α,β-unsaturated ester (1 eq) and heat the mixture to reflux.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, neutralized with acetic acid, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
-
Step 4: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
-
Dissolve the Boc-protected spirocycle (1 eq) in a solution of 4M HCl in dioxane or diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Biological Activity and Mechanism of Action (Inferred)
Direct biological data for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is not available in the public domain. However, based on the extensive research on its isomers, its biological activity is likely centered on muscarinic and/or sigma receptors.
Potential as a Muscarinic M1 Receptor Agonist
The cholinergic system is crucial for cognitive functions like memory and learning, and its decline is a hallmark of Alzheimer's disease.[1][4][5][12] The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the cortex and hippocampus, regions vital for cognition. Activation of M1 receptors is a key therapeutic strategy for Alzheimer's disease.[3][4]
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and shown to be potent M1 muscarinic agonists.[13] These compounds can stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor activation.[13] It is plausible that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride could also exhibit M1 agonistic activity.
Inferred Signaling Pathway:
Caption: Workflow for analytical characterization.
Protocol: Competitive Radioligand Binding Assay for M1 Muscarinic Receptor
This protocol is a standard method to determine the binding affinity of the compound for the M1 receptor.
-
Preparation of Membranes:
-
Use commercially available membranes from cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK-293 cells).
-
Thaw the membranes on ice and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand (e.g., [³H]-Pirenzepine, a selective M1 antagonist), and various concentrations of the test compound (2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride).
-
For non-specific binding, add a high concentration of a known M1 antagonist (e.g., 10 µM Atropine).
-
For total binding, add only the radioligand and buffer.
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Safety and Handling
While a specific safety data sheet (SDS) for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is not widely available, data from closely related compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Conclusion and Future Directions
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride represents a molecule of significant potential, situated within a class of compounds with demonstrated activity at key neurological targets. While direct experimental data on this specific isomer is scarce, its structural similarity to well-characterized muscarinic M1 agonists and sigma-1 receptor ligands provides a strong rationale for its investigation in the context of neurodegenerative and psychiatric disorders.
Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route are paramount. Full analytical characterization, including high-resolution mass spectrometry, 1D and 2D NMR, and single-crystal X-ray diffraction, would provide an unambiguous structural confirmation.
-
Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors, including all muscarinic subtypes and both sigma receptor subtypes, is necessary to determine its affinity and selectivity profile.
-
Functional Activity: Cellular assays are needed to determine whether the compound acts as an agonist, antagonist, or modulator at its target receptors.
-
In Vivo Studies: Should in vitro studies yield promising results, evaluation in animal models of cognitive impairment or pain would be the next logical step to assess its therapeutic potential.
This technical guide provides a foundational understanding of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, grounded in the context of its more extensively studied chemical relatives. It is intended to serve as a valuable resource for researchers poised to explore the full potential of this intriguing spirocyclic scaffold.
References
-
Clader, J. W., & Wang, Y. (2005). Muscarinic Receptor Agonists and Antagonists in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 11(26), 3353-3361. [Link]
-
Gómez-Soler, M., & Fernández-Pérez, E. J. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. CNS Neuroscience & Therapeutics, 18(1), 23-34. [Link]
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 328(3), 573-582. [Link]
-
Fisher, A. (2008). CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment. Current Alzheimer Research, 5(4), 379-395. [Link]
-
Wang, L., Jia, H., Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Ishihara, Y., Kato, K., & Meguro, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]
-
Messer, W. S. Jr. (1997). Potential role of muscarinic agonists in Alzheimer's disease. CNS Drugs, 8(6), 467-477. [Link]
-
Clader, J. W. (2005). Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease. Current Topics in Medicinal Chemistry, 5(13), 1267-1275. [Link]
-
Narayanan, S., Bhat, R., & McCurdy, C. R. (2011). Early development of sigma-receptor ligands. Future Medicinal Chemistry, 3(6), 737-758. [Link]
-
Schmidt, M. W., & Schmidt, A. M. (2017). A Review of the Human Sigma-1 Receptor Structure. Advances in Experimental Medicine and Biology, 964, 15-29. [Link]
-
Hudson, J. B. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
Aza-Prins Cyclization/LiNTf2-Promoted Aminolysis of Lactones. ResearchGate. [Link]
-
2-Oxo-1-oxa-8-azaspiro [3][12]decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.
- Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
- 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]
- 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]
-
2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. American Elements. [Link]
-
8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. PubChem. [Link]
- Resolution of optically active diazaspiro[4.5]decane derivatives.
-
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Alchemist-pharm. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
-
8-oxa-2-azaspiro[4.5]decan-1-one. PubChemLite. [Link]
-
8-oxa-1-azaspiro[4.5]decan-2-one. PubChemLite. [Link]
-
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Sunway Pharm Ltd. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Potential role of muscarinic agonists in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Muscarinic Receptor Agonists and Antagonists in the Treatment of Alzheimer's Disease - ProQuest [proquest.com]
- 13. Early development of sigma-receptor ligands. | Semantic Scholar [semanticscholar.org]
